molecular formula C11H23NO B13218783 1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol

1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol

Cat. No.: B13218783
M. Wt: 185.31 g/mol
InChI Key: GNOIWSGIRHEEDP-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol is an organic compound with a unique structure that includes an aminoethyl group and an ethylcycloheptanol moiety

Preparation Methods

The synthesis of 1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylcycloheptanone with ethylenediamine under specific conditions to yield the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The amino group in the compound can undergo substitution reactions with halides or other electrophiles, resulting in the formation of substituted derivatives. Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. Pathways involved in its mechanism of action may include signal transduction pathways, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol can be compared with other similar compounds, such as:

    1-(2-Aminoethyl)-4-methylcycloheptan-1-ol: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to differences in its chemical and biological properties.

    1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol: This compound has a cyclohexane ring instead of a cycloheptane ring, which affects its reactivity and interactions with other molecules. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(2-aminoethyl)-4-ethylcycloheptan-1-ol

InChI

InChI=1S/C11H23NO/c1-2-10-4-3-6-11(13,7-5-10)8-9-12/h10,13H,2-9,12H2,1H3

InChI Key

GNOIWSGIRHEEDP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(CC1)(CCN)O

Origin of Product

United States

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